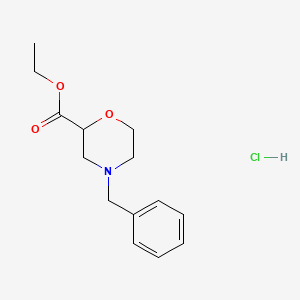

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

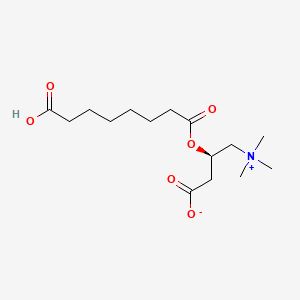

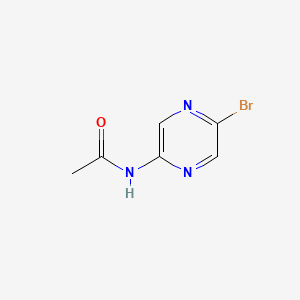

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a chemical compound with the CAS Number: 135782-26-2 . It has a molecular weight of 285.77 and its MDL number is MFCD18911733 .

It is stored in a refrigerator and shipped at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Ionic Liquids : Morpholinium salts, including those derived from Ethyl 4-Benzyl-2-morpholinecarboxylate, have been synthesized for use as ionic liquids. These substances have moderate to low toxicity and can act as biomass solvents (Pernak et al., 2011).

Development of Chiral Compounds : Research has involved the synthesis of optically active morpholinecarboxylic acid, an area relevant to the development of chiral drugs and materials (Kogami & Okawa, 1987).

Pharmacological Applications

- Acetylcholinesterase Inhibitors : Studies have synthesized derivatives of 1-benzyl-4-(2-phthalimidoethyl)piperidine, related to Ethyl 4-Benzyl-2-morpholinecarboxylate, showing potent anti-acetylcholinesterase activity. This is significant for developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990, 1992).

Biological Activity

Antibacterial and Antifungal Activity : New morpholine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. This highlights their potential use in developing new antimicrobial agents (AlKaissi et al., 2015).

Novel Compounds with Antibacterial Activity : Benzimidazole derivatives containing a morpholine group, including those related to Ethyl 4-Benzyl-2-morpholinecarboxylate, have shown significant antibacterial activity against pathogens like Staphylococcus aureus (Zhang et al., 2015).

Potential for Drug Synthesis

- Building Blocks for Drug Synthesis : Ethyl 4-Benzyl-2-morpholinecarboxylate-related compounds have been used as chiral building blocks for synthesizing renin inhibitors, highlighting their utility in drug discovery and development (Doswald et al., 1994).

Safety And Hazards

The safety information available indicates that Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on prevention, response, storage, and disposal in case of exposure.

Propriétés

IUPAC Name |

ethyl 4-benzylmorpholine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZLYOLEHIUKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride | |

CAS RN |

135782-26-2 |

Source

|

| Record name | 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)